3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
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Overview
Description
3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with aldehydes or ketones under acidic or basic conditions.
Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the quinazoline core and the cyclopentane ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, the compound’s structural features make it a potential candidate for drug development. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline core can interact with nucleic acids or enzymes, affecting their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one
- **3-(2-chlorophenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one
- **3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one
Uniqueness
The uniqueness of 3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one lies in its specific combination of functional groups and structural features. The presence of both the sulfanyl group and the spiro linkage provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H28N2OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C27H28N2OS/c1-18(2)17-31-26-28-24-21-12-6-5-11-20(21)16-27(14-8-9-15-27)23(24)25(30)29(26)22-13-7-4-10-19(22)3/h4-7,10-13H,1,8-9,14-17H2,2-3H3 |
InChI Key |
DYKIIDUHIXADND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=C)C |
Origin of Product |
United States |
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